1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Overview
Description
1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure
Preparation Methods
The synthesis of 1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps. One common approach is the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core structure and exhibit similar biological activities.
Imidazole derivatives: Compounds containing the imidazole ring system also display diverse biological activities and are used in various applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological properties.
Properties
IUPAC Name |
4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-12-25-16-18(15-22(25)27)23-24-20-6-4-5-7-21(20)26(23)13-14-28-19-10-8-17(2)9-11-19/h3-11,18H,1,12-16H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFNPETYTCPTCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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